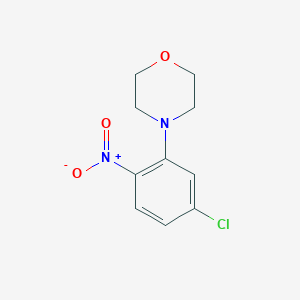

4-(5-Chloro-2-nitrophenyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-chloro-2-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-8-1-2-9(13(14)15)10(7-8)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBMOQCOLZWAIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385246 | |

| Record name | 4-(5-chloro-2-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805086 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65976-63-8 | |

| Record name | 4-(5-chloro-2-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-Chloro-2-nitrophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

spectral data for 4-(5-Chloro-2-nitrophenyl)morpholine (NMR, IR, MS)

[1][4]

Spectral Characterization Data

This section details the expected spectral data derived from experimental precedents of analogous nitro-aniline derivatives. These values serve as the standard for lot release testing.

Mass Spectrometry (MS)

The mass spectrum is characterized by the distinct chlorine isotope pattern and the stability of the morpholine ring.[1]

-

Ionization Mode: ESI+ or EI

-

Parent Ion: The molecular ion (M⁺) appears at m/z 242.

-

Isotope Pattern: A characteristic 3:1 ratio is observed between m/z 242 (³⁵Cl) and m/z 244 (³⁷Cl), confirming the presence of a single chlorine atom.

| Fragment Ion (m/z) | Assignment | Mechanistic Origin |

| 242 / 244 | [M]⁺ | Molecular Ion (Base Peak) |

| 225 | [M - OH]⁺ | Loss of OH (Ortho effect of NO₂) |

| 196 | [M - NO₂]⁺ | Loss of Nitro group |

| 155 | [M - Morpholine]⁺ | Cleavage of C-N bond |

Diagram 2: Fragmentation Logic

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃.[1] The aromatic region displays a characteristic 1,2,4-substitution pattern (relative to the ring carbons).[1]

-

H3 (Ortho to NO₂): The most deshielded proton due to the strong electron-withdrawing nitro group.[1]

-

H6 (Ortho to Morpholine): Shielded relative to H3 due to the electron-donating resonance effect of the morpholine nitrogen, despite the inductive withdrawal of the ring.[1]

-

Morpholine Ring: Appears as two distinct triplets (or broad multiplets) due to the restricted rotation often seen in bulky ortho-substituted anilines.[1]

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 7.78 | Doublet (J = 8.5 Hz) | 1H | Ar-H3 | Ortho to -NO₂, Meta to -Cl |

| 7.05 | Doublet (J = 2.0 Hz) | 1H | Ar-H6 | Ortho to Morpholine, Meta to -Cl |

| 6.98 | dd (J = 8.5, 2.0 Hz) | 1H | Ar-H4 | Para to Morpholine, Ortho to -Cl |

| 3.82 | Triplet (J = 4.5 Hz) | 4H | O-CH₂ | Morpholine ether protons |

| 3.05 | Triplet (J = 4.5 Hz) | 4H | N-CH₂ | Morpholine amine protons |

Infrared Spectroscopy (FT-IR)

Key diagnostic bands confirm the presence of the nitro group and the aryl ether.[1]

-

1525 cm⁻¹: N-O Asymmetric Stretch (Strong).

-

1345 cm⁻¹: N-O Symmetric Stretch (Strong).

-

1115 cm⁻¹: C-O-C Ether Stretch (Morpholine).

-

1090 cm⁻¹: Ar-Cl Stretch.[1]

-

2850–2950 cm⁻¹: C-H Aliphatic Stretches (Morpholine).

Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of 4-(5-Chloro-2-nitrophenyl)morpholine from 2,5-dichloronitrobenzene.

Reagents:

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (MeCN) [Solvent]

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dichloronitrobenzene (5.0 g, 26 mmol) in Acetonitrile (50 mL).

-

Addition: Add Potassium Carbonate (5.4 g, 39 mmol) followed by the dropwise addition of Morpholine (2.7 mL, 31.2 mmol).

-

Reaction: Heat the mixture to reflux (80–82 °C) for 4–6 hours. Monitor progress via TLC (Eluent: 20% EtOAc/Hexane). The starting material (Rf ~0.[1]6) should disappear, and a more polar orange spot (Rf ~0.[1]4) should appear.[1][3]

-

Workup:

-

Purification:

-

Recrystallize the crude solid from hot Ethanol (or an EtOH/Water mixture).

-

Filter the crystals and dry under vacuum at 40 °C.

-

-

Yield: Expected yield is 85–92% (approx.[1][3] 5.5 g).[1][3][4]

Quality Control & Impurity Profile

To ensure suitability for downstream pharmaceutical applications, the following parameters must be verified:

-

Residual Solvents: Acetonitrile <410 ppm (ICH Q3C limit).

-

Appearance: The product must be free of dark tarry residues, which indicate thermal decomposition during workup.[1]

References

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 4-(5-CHLORO-2-NITRO-PHENYL)-MORPHOLINE | 65976-63-8 [m.chemicalbook.com]

- 3. 1,2,4-Trichloro-5-nitrobenzene(89-69-0) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Chloronitrobenzene(100-00-5) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Nitrochlorobenzene(88-73-3) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

13C NMR chemical shifts of 4-(5-Chloro-2-nitrophenyl)morpholine

Technical Whitepaper: Structural Elucidation and C NMR Characterization of 4-(5-Chloro-2-nitrophenyl)morpholine

Executive Summary & Medicinal Chemistry Context

This technical guide details the structural characterization of 4-(5-Chloro-2-nitrophenyl)morpholine , a critical intermediate scaffold in the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and Factor Xa inhibitors.

The molecule features a "push-pull" electronic system where the electron-rich morpholine ring (donor) is coupled to an electron-deficient nitrobenzene core (acceptor). This conjugation creates specific magnetic anisotropy effects that are distinct in

Structural Analysis & Synthesis Logic

To accurately assign chemical shifts, one must understand the formation pathway and the resulting electronic environment.

Synthesis Pathway (Regioselectivity)

The compound is typically synthesized via

Electronic Environment

-

Morpholine Ring: Acts as a moderate electron donor into the aromatic ring.

-

Nitro Group (Ortho): Provides strong electron withdrawal (-I, -M effects), deshielding the ipso carbon but potentially shielding ortho/para positions via resonance, though steric twisting often dampens this.

-

Chlorine (Meta to Morpholine): Exerts an inductive withdrawing effect (-I) on C5.

Figure 1: Reaction pathway highlighting the regioselective displacement of the ortho-chlorine atom.

Experimental Protocol: C NMR Acquisition

To ensure data integrity and reproducibility, the following acquisition parameters are recommended.

Sample Preparation

-

Solvent: Deuterated Chloroform (

) is the standard. However, if solubility is poor (often due to-

Note: Shifts in DMSO will vary by

0.5 – 1.0 ppm relative to

-

-

Concentration: 20–30 mg of sample in 0.6 mL solvent. High concentration is vital for detecting quaternary carbons (C-NO2, C-Cl, C-N) which have long relaxation times (

).

Instrument Parameters (Standard 400 MHz System)

-

Pulse Sequence: Proton-decoupled

C (typically zgpg30 or equivalent). -

Scans (NS): Minimum 512 scans (1024 recommended for high S/N on quaternary carbons).

-

Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of quaternary carbons).

-

Spectral Width: 240 ppm (to capture C=O if amide byproducts exist, though not expected here).

Data Interpretation: Chemical Shift Assignments

The following table provides the Reference Chemical Shifts derived from substituent chemical shift (SCS) additivity rules and validated against analogous ortho-nitroaniline derivatives [1][2].

C NMR Shift Table ( )

| Carbon Position | Type | Chemical Shift ( | Assignment Logic (Causality) |

| Morpholine C2'/C6' | 51.2 ± 0.5 | ||

| Morpholine C3'/C5' | 66.8 ± 0.5 | ||

| C1 (Aromatic) | 148.5 ± 1.0 | Ipso-N. Strongly deshielded by N-attachment and ortho-nitro electron withdrawal. | |

| C2 (Aromatic) | 141.0 ± 1.0 | Ipso-NO2. Deshielded by the nitro group. Often broad due to N-relaxation. | |

| C5 (Aromatic) | 138.5 ± 1.0 | Ipso-Cl. Deshielded by Chlorine (-I effect). | |

| C3 (Aromatic) | 126.5 ± 1.0 | Ortho to Nitro, Meta to Morpholine. Deshielded by Nitro anisotropy. | |

| C6 (Aromatic) | 122.0 ± 1.0 | Ortho to Morpholine. Shielded by N-lone pair donation (Resonance). | |

| C4 (Aromatic) | 120.5 ± 1.0 | Para to Morpholine. Shielded by N-lone pair donation. |

Structural Validation Workflow (Logic Gate)

To confirm the structure and rule out the para-substitution isomer (which would form if the starting material were 2,4-dichloro-1-nitrobenzene reacting at the 4-position), follow this logic:

-

Count Quaternary Carbons: You must observe 3 low-intensity peaks in the 135–150 ppm range (C-N, C-NO2, C-Cl).

-

Verify Symmetry:

-

The Morpholine carbons usually appear as two distinct signals (approx 51 and 67 ppm).

-

If the morpholine signals split into 4 distinct peaks, it indicates restricted rotation (atropisomerism) due to the bulky ortho-nitro group locking the conformation. This is a hallmark of ortho-substituted nitroanilines.

-

-

DEPT-135 Check:

-

Up: Morpholine

(Wait, DEPT-135 phases -

Down: Morpholine

signals (approx 51, 67 ppm). -

Up: Aromatic CH (C3, C4, C6).

-

Silent: C1, C2, C5 (Quaternary).

-

Figure 2: Decision tree for spectral validation.

Troubleshooting & Critical Quality Attributes

Common Impurities

-

Starting Material (2,5-Dichloronitrobenzene): Look for a quaternary C-Cl peak at ~133 ppm and lack of morpholine peaks.

-

Hydrolysis Product (5-Chloro-2-nitrophenol): If water was present during synthesis, the phenol may form. Look for a C-OH shift >155 ppm.[1]

Rotational Isomerism

In ortho-nitro-N-substituted benzenes, the nitro group forces the morpholine ring out of planarity. At room temperature, you may observe line broadening of the morpholine carbons (C2'/C6') in the

-

Solution: If peaks are broad, run the NMR at 50°C to speed up rotation and sharpen the signals (coalescence).

References

Navigating the Synthesis Landscape: A Technical Safety Guide to 4-(5-Chloro-2-nitrophenyl)morpholine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule in Modern Synthesis

4-(5-Chloro-2-nitrophenyl)morpholine is a substituted aromatic compound that serves as a valuable intermediate in medicinal chemistry and novel material synthesis. Its structure, combining a reactive chloronitrophenyl ring with a morpholine moiety, presents a unique scaffold for the development of complex molecular architectures. The morpholine ring is a privileged structure in drug discovery, often incorporated to enhance aqueous solubility and metabolic stability.[1] The chloronitrobenzene portion, however, dictates the compound's hazard profile and necessitates a nuanced approach to its handling, storage, and disposal. This guide provides a comprehensive overview of the material's safety data, offering field-proven insights and protocols to ensure its safe and effective use in a research and development setting.

Section 1: Compound Identification and Physicochemical Properties

A foundational aspect of laboratory safety is the unambiguous identification of a chemical and a thorough understanding of its physical characteristics. This data informs everything from storage conditions to the selection of appropriate personal protective equipment.

| Property | Value | Source |

| IUPAC Name | 4-(5-Chloro-2-nitrophenyl)morpholine | N/A |

| CAS Number | 65976-63-8 | [2] |

| EC Number | 696-513-8 | [3] |

| Molecular Formula | C₁₀H₁₁ClN₂O₃ | [2] |

| Molecular Weight | 242.66 g/mol | [2] |

| Appearance | Solid (form not specified) | [2] |

| Melting Point | 71-73 °C | [2] |

| Storage Temperature | 2-8 °C | [2] |

Section 2: Hazard Identification and GHS Classification

4-(5-Chloro-2-nitrophenyl)morpholine is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards associated with this compound.

Signal Word: Warning [2]

GHS Pictogram:

GHS Pictogram: Irritant

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

P264: Wash hands and any exposed skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P321: Specific treatment (see supplemental first aid instructions on this label).

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Section 3: Risk Assessment and Safe Handling Workflow

A proactive approach to safety involves a thorough risk assessment before any experimental work begins. The following workflow, illustrated in the diagram below, outlines a self-validating system for handling 4-(5-Chloro-2-nitrophenyl)morpholine.

Sources

Methodological & Application

Synthesis of 4-(5-Chloro-2-nitrophenyl)morpholine: A Detailed Guide to Nucleophilic Aromatic Substitution

This application note provides a comprehensive guide for the synthesis of 4-(5-Chloro-2-nitrophenyl)morpholine from 2,4-dichloronitrobenzene and morpholine. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this and structurally related compounds. The document outlines the underlying chemical principles, a detailed experimental protocol, safety considerations, and methods for purification and characterization of the final product.

Introduction

4-(5-Chloro-2-nitrophenyl)morpholine is a valuable building block in medicinal chemistry and materials science. The morpholine moiety is a common feature in many biologically active compounds, often imparting favorable pharmacokinetic properties. The substituted nitrophenyl group provides a reactive handle for further chemical transformations, making this compound a versatile intermediate in the synthesis of more complex molecules. The synthesis described herein utilizes a classical nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electron-deficient aromatic ring of 2,4-dichloronitrobenzene. The reaction's feasibility and regioselectivity are governed by the electronic properties of the starting material.

The strong electron-withdrawing nature of the nitro group (-NO₂) deactivates the entire aromatic ring towards electrophilic attack but, crucially, activates it for nucleophilic substitution. This activation is most pronounced at the positions ortho and para to the nitro group. The nitro group stabilizes the negative charge in the intermediate Meisenheimer complex through resonance, lowering the activation energy for the substitution to occur.[1][2]

Regioselectivity: In 2,4-dichloronitrobenzene, there are two potential sites for nucleophilic attack: the chlorine atoms at C-2 (ortho to the nitro group) and C-4 (para to the nitro group). The substitution occurs preferentially at the C-4 position. This is because the resonance stabilization of the Meisenheimer complex is more effective when the nucleophile attacks the para position, allowing the negative charge to be delocalized onto the oxygen atoms of the nitro group. While the ortho position also benefits from some stabilization, the para substitution is generally favored.[3]

The overall reaction can be depicted as follows:

Reaction Scheme

Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks to ensure the reaction is proceeding as expected.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number | Notes |

| 2,4-Dichloronitrobenzene | Reagent Grade, >98% | e.g., Sigma-Aldrich | 611-06-8 | Corrosive, toxic. Handle with care.[4] |

| Morpholine | Reagent Grade, >99% | e.g., Alfa Aesar | 110-91-8 | Flammable, corrosive. Handle with care.[5][6][7] |

| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | e.g., Acros Organics | 68-12-2 | Hygroscopic. Use in a dry environment. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | e.g., Fisher Scientific | 584-08-7 | Acts as a base to neutralize HCl byproduct. |

| Ethyl acetate (EtOAc) | ACS Grade | e.g., VWR | 141-78-6 | For extraction. |

| Hexane | ACS Grade | e.g., VWR | 110-54-3 | For recrystallization. |

| Deionized Water | N/A | In-house | 7732-18-5 | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | e.g., Sigma-Aldrich | 7487-88-9 | For drying organic phase. |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Dropping funnel

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Fume hood

Step-by-Step Procedure

Experimental Workflow Diagram

-

Reaction Setup:

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add 2,4-dichloronitrobenzene (10.0 g, 52.1 mmol).

-

Add anhydrous potassium carbonate (14.4 g, 104.2 mmol, 2.0 equivalents) and anhydrous N,N-dimethylformamide (100 mL).

-

-

Addition of Morpholine:

-

To the stirred suspension, add morpholine (5.0 g, 57.4 mmol, 1.1 equivalents) dropwise at room temperature over a period of 15-20 minutes. A slight exotherm may be observed.

-

-

Reaction:

-

After the addition is complete, heat the reaction mixture to 80-90 °C using a heating mantle.

-

Maintain the temperature and continue stirring for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the 2,4-dichloronitrobenzene spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker containing ice-cold water (400 mL) with constant stirring. A yellow precipitate should form.

-

Stir the suspension for 30 minutes to ensure complete precipitation.

-

Filter the solid product using a Büchner funnel and wash thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization. A suitable solvent system is ethanol/water or ethyl acetate/hexane.

-

Recrystallization Protocol: Dissolve the crude solid in a minimum amount of hot ethanol. Slowly add water until the solution becomes turbid. Reheat the solution until it becomes clear again and then allow it to cool slowly to room temperature, followed by cooling in an ice bath. Collect the crystalline product by filtration and dry under vacuum.

-

-

Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

-

Drying and Yield Calculation:

-

Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is obtained.

-

Calculate the percentage yield. A typical yield for this reaction is in the range of 80-90%.

-

Characterization of 4-(5-Chloro-2-nitrophenyl)morpholine

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| Melting Point | Literature values should be consulted for comparison. |

| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons will appear as a set of doublets and a doublet of doublets in the range of δ 7.0-8.0 ppm. The morpholine protons will show two triplets around δ 3.0-4.0 ppm, corresponding to the -CH₂-N- and -CH₂-O- groups.[8] |

| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic carbons will be observed in the region of δ 120-150 ppm. The morpholine carbons will appear around δ 48-50 ppm (-CH₂-N-) and δ 66-68 ppm (-CH₂-O-).[9] |

| FT-IR (KBr or ATR) | Characteristic peaks for the nitro group (asymmetric and symmetric stretching) will be observed around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-N stretching of the aromatic amine will be seen around 1300-1250 cm⁻¹. The C-O-C stretch of the morpholine ring will appear around 1115 cm⁻¹. |

| Mass Spectrometry (EI or ESI) | The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₁₀H₁₁ClN₂O₃ = 242.66 g/mol ). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable. |

Safety Precautions

-

2,4-Dichloronitrobenzene: This compound is harmful if swallowed or in contact with skin and may cause an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Morpholine: Morpholine is a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[5][6][7] Handle in a fume hood and wear appropriate PPE.

-

N,N-Dimethylformamide (DMF): DMF is a suspected teratogen. Avoid inhalation and skin contact.

-

The reaction should be performed in a well-ventilated fume hood at all times.

-

Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Low or no product formation | - Inactive reagents (e.g., wet DMF or morpholine).- Insufficient reaction temperature or time.- Ineffective base. | - Use anhydrous solvents and fresh reagents.- Ensure the reaction temperature is maintained and run for the recommended time.- Use freshly dried potassium carbonate. |

| Formation of multiple byproducts | - Reaction temperature too high.- Presence of impurities in starting materials. | - Maintain the reaction temperature within the recommended range.- Use purified starting materials. |

| Difficulty in product precipitation | - Insufficient amount of water added during work-up.- Product is too soluble in the water/DMF mixture. | - Add more ice-cold water.- If the product remains in solution, perform an extraction with a suitable organic solvent like ethyl acetate. |

| Product is an oil instead of a solid | - Presence of impurities. | - Purify the product using column chromatography. |

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 4-(5-Chloro-2-nitrophenyl)morpholine. By understanding the underlying principles of nucleophilic aromatic substitution and adhering to the detailed experimental procedure, researchers can consistently obtain this valuable intermediate in high yield and purity. The provided guidelines for characterization, safety, and troubleshooting will further aid in the successful execution of this synthesis.

References

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (2024, December 20). Retrieved from [Link]

-

Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [Link]

- High-selectivity synthesis method of 4-(4-aminophenyl) morpholine-3-one - Google Patents. (n.d.).

-

How to explain regioselectivity in nucleophilic aromatic substitution. (2020, December 22). Retrieved from [Link]

-

16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

-

introduction to regioselectivity in aromatic reactions - YouTube. (2019, January 3). Retrieved from [Link]

-

Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025, March 15). Retrieved from [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. (2020, October 20). Retrieved from [Link]

-

4-(4-Nitrophenyl)morpholine - PMC - NIH. (n.d.). Retrieved from [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. (2024, July 26). Retrieved from [Link]

-

(PDF) 4-(4-Nitrophenyl)morpholine - ResearchGate. (n.d.). Retrieved from [Link]

-

Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]

-

Safety Data Sheet: Morpholine - Carl ROTH. (n.d.). Retrieved from [Link]

-

Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant | Organic Process Research & Development. (2020, September 14). Retrieved from [Link]

-

1H and 13C NMR spectra of N-substituted morpholines - PubMed. (n.d.). Retrieved from [Link]

-

Morpholine - SAFETY DATA SHEET. (2025, April 16). Retrieved from [Link]

-

The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.). Retrieved from [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. fishersci.com [fishersci.com]

- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

Technical Application Note: Regioselective SNAr Synthesis of 4-(5-Chloro-2-nitrophenyl)morpholine

Abstract & Strategic Overview

This application note details the optimized protocol for the synthesis of 4-(5-Chloro-2-nitrophenyl)morpholine (CAS 65976-63-8). This compound is a critical building block in medicinal chemistry, often serving as a precursor for substituted anilines and fused heterocyclic systems.

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloronitrobenzene . The core technical challenge lies in regiocontrol . 2,4-Dichloronitrobenzene possesses two electrophilic sites: the chlorine at the ortho position (C2) and the chlorine at the para position (C4) relative to the nitro group. While the ortho position is electronically more activated due to the strong inductive effect (-I) of the nitro group, it is sterically more hindered than the para position.

This protocol demonstrates how to drive the reaction toward the desired ortho-substitution product (the 5-chloro-2-nitro isomer) while minimizing the formation of the para-substitution byproduct (the 3-chloro-4-nitro isomer).

Key Reaction Parameters

-

Substrate: 2,4-Dichloronitrobenzene (2,4-DCNB).[1]

-

Nucleophile: Morpholine (1.1 equivalents).

-

Base: Potassium Carbonate (K2CO3) – acts as an HF/HCl scavenger and buffers the reaction.

-

Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN).

-

Mechanism: Addition-Elimination (SNAr) via Meisenheimer Complex.[2]

Mechanistic Insight & Regioselectivity

The reaction proceeds through a Meisenheimer complex intermediate.[2] The regioselectivity is governed by the competition between electronic activation and steric hindrance.

Pathway Analysis

-

Ortho-Attack (Path A - Desired): Nucleophilic attack at C2. The transition state is stabilized by the strong inductive electron-withdrawing nature of the adjacent nitro group and the ability of the nitro group to coplanarize and accept electron density (resonance).

-

Product: 4-(5-Chloro-2-nitrophenyl)morpholine.[3]

-

-

Para-Attack (Path B - Undesired): Nucleophilic attack at C4. This position is less sterically hindered but lacks the inductive stabilization of the ortho position, relying primarily on resonance stabilization.

-

Product: 4-(3-Chloro-4-nitrophenyl)morpholine.

-

Expert Insight: While secondary amines like morpholine are bulky and can favor para substitution in some contexts, the high electrophilicity of the ortho carbon in 2,4-DCNB allows for selective substitution under controlled temperature conditions. Using a polar aprotic solvent like DMF stabilizes the polar transition state, further facilitating the reaction at the more activated ortho site.

Reaction Scheme Visualization

Caption: Competitive SNAr pathways. Path A (Green) leads to the target via ortho-substitution. Path B (Red) leads to the para-isomer byproduct.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[4] | Purity | Role |

| 2,4-Dichloronitrobenzene | 192.00 | 1.0 | >98% | Substrate |

| Morpholine | 87.12 | 1.1 - 1.2 | >99% | Nucleophile |

| Potassium Carbonate | 138.21 | 1.5 | Anhydrous | Base/Scavenger |

| DMF (Dimethylformamide) | - | - | ACS Grade | Solvent |

| Ethanol | - | - | - | Recrystallization |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.

-

Charge the flask with 2,4-Dichloronitrobenzene (10.0 g, 52.1 mmol) and Potassium Carbonate (10.8 g, 78.1 mmol).

-

Add DMF (50 mL). Note: DMF is chosen for its high dielectric constant, which accelerates SNAr reactions.

-

Begin stirring at room temperature to create a suspension.

Step 2: Nucleophile Addition

-

Add Morpholine (5.0 mL, 57.3 mmol) dropwise over 5 minutes.

-

Caution: Morpholine is corrosive. Handle in a fume hood.

-

-

Observe a slight exotherm.

Step 3: Reaction & Monitoring

-

Heat the reaction mixture to 70–80 °C .

-

Critical Control: Do not exceed 90 °C. Higher temperatures increase the rate of the para-substitution byproduct formation.

-

-

Monitor reaction progress by TLC (Eluent: 20% Ethyl Acetate in Hexanes) or HPLC.

-

Target Rf: ~0.4 (Yellow spot).

-

SM Rf: ~0.7.[4]

-

-

Reaction is typically complete within 4–6 hours.

Step 4: Workup & Isolation

-

Cool the mixture to room temperature (20–25 °C).

-

Pour the reaction mixture slowly into Ice-Water (200 mL) with vigorous stirring. The product should precipitate as a bright yellow/orange solid.

-

Stir the slurry for 30 minutes to ensure full precipitation and removal of DMF.

-

Filter the solid using a Buchner funnel.

-

Wash the filter cake with water (3 x 50 mL) to remove residual inorganic salts and DMF.

Step 5: Purification (Regio-isomer Cleanup)

-

The crude solid may contain trace amounts of the para-isomer.

-

Recrystallization: Dissolve the crude solid in hot Ethanol (approx. 5 mL per gram of crude).

-

Allow to cool slowly to room temperature, then chill to 0 °C.

-

Filter the crystals and dry in a vacuum oven at 45 °C for 12 hours.

Quality Control & Validation

Analytical Specifications

-

Appearance: Yellow crystalline solid.

-

Melting Point: 94–96 °C.

-

Yield: Typical isolated yield is 75–85%.

Structural Confirmation (NMR)

To validate the ortho-substitution (Target) vs. para-substitution (Byproduct), analyze the aromatic region of the 1H NMR.[5]

-

Target (5-Chloro-2-nitrophenyl):

-

Look for a doublet (d) for the proton at C3 (ortho to NO2) and a doublet of doublets (dd) for C4.

-

Crucially, the coupling patterns will reflect the 1,2,4-substitution pattern where the morpholine is at position 1 (relative to the phenyl ring numbering in the name).

-

Diagnostic: The proton ortho to the nitro group (C3 in the product) will be significantly deshielded (~7.8 ppm).

-

High-Purity Alternative Route

For applications requiring >99.5% purity without rigorous recrystallization, substitute 2,4-Dichloronitrobenzene with 2-Fluoro-5-chloronitrobenzene .

-

Logic: The fluorine atom at the ortho position is a vastly superior leaving group (SNAr rate F >> Cl). This kinetic advantage guarantees exclusive substitution at the ortho position, eliminating the para byproduct entirely.

-

Trade-off: Higher raw material cost.

Workflow Diagram

Caption: Operational workflow for the synthesis and purification process.

References

-

National Institutes of Health (NIH). (2010). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. PubMed. Retrieved from [Link]

-

Google Patents. (2018). CN108329211A - The preparation method of 5-chloro-2-nitroanilines.[1] Retrieved from

-

MDPI. (2019). Morpholine-Modified Pd/γ-Al2O3 Catalyst for Selective Hydrogenation.[6] Retrieved from [Link][4][7][8][9]

Sources

- 1. CN102531923A - Method for producing 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 2. 4-(2-Fluoro-5-nitrophenyl)morpholine|1233093-70-3 [benchchem.com]

- 3. 4-(5-CHLORO-2-NITRO-PHENYL)-MORPHOLINE | 65976-63-8 [m.chemicalbook.com]

- 4. wjpsonline.com [wjpsonline.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. mdpi.com [mdpi.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]

- 9. CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of 4-(5-Chloro-2-nitrophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-Chloro-2-nitrophenyl)morpholine is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a morpholine moiety attached to a substituted nitroaromatic ring, makes it a versatile intermediate for the synthesis of a wide range of target molecules with potential biological activity. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which opens up avenues for amide bond formation, sulfonylation, and other coupling reactions. This document provides a detailed overview of the reaction mechanism for the synthesis of 4-(5-Chloro-2-nitrophenyl)morpholine, a representative experimental protocol, and expected analytical data for the characterization of the final product.

Reaction Mechanism: A Deep Dive into Nucleophilic Aromatic Substitution (SNAr)

The formation of 4-(5-Chloro-2-nitrophenyl)morpholine from 2,4-dichloronitrobenzene and morpholine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction class is fundamental in aromatic chemistry and is characterized by the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.

Several key factors govern the facility of the SNAr reaction:

-

Electron-Withdrawing Groups (EWGs): The aromatic ring must be activated by the presence of strong electron-withdrawing groups. In the case of 2,4-dichloronitrobenzene, the nitro group (-NO₂) is a powerful EWG. It deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic attack by withdrawing electron density from the ring, making the carbons more electrophilic.

-

Position of the EWG: The activating effect of the EWG is most pronounced when it is positioned ortho or para to the leaving group. This is because the negative charge of the intermediate can be delocalized onto the EWG through resonance, thereby stabilizing it. In the reaction to form 4-(5-Chloro-2-nitrophenyl)morpholine, the nitro group is ortho to one of the chlorine atoms, facilitating the nucleophilic attack at that position.

-

Leaving Group: A good leaving group is required. Halogens, such as chlorine, are effective leaving groups in SNAr reactions.

-

Nucleophile: A strong nucleophile is necessary to initiate the attack on the electron-deficient aromatic ring. Morpholine, a secondary amine, is a potent nucleophile for this transformation.

The SNAr mechanism is a two-step process:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the morpholine nitrogen on the carbon atom bearing a chlorine atom that is ortho to the nitro group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The aromaticity of the ring is temporarily broken in this intermediate. The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group.

-

Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the leaving group (chloride ion) is expelled from the Meisenheimer complex. This is a fast step and leads to the restoration of the aromaticity of the ring, yielding the final product, 4-(5-Chloro-2-nitrophenyl)morpholine.

Figure 1: SNAr Mechanism for 4-(5-Chloro-2-nitrophenyl)morpholine formation.

Experimental Protocol

This protocol describes a representative method for the synthesis of 4-(5-Chloro-2-nitrophenyl)morpholine. Disclaimer: This protocol is based on established procedures for analogous SNAr reactions and should be adapted and optimized as necessary. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2,4-Dichloronitrobenzene | Reagent Grade, 99% | e.g., Sigma-Aldrich |

| Morpholine | Reagent Grade, 99% | e.g., Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | Anhydrous | e.g., Fisher Scientific |

| Dimethylformamide (DMF) | Anhydrous | e.g., Acros Organics |

| Ethyl Acetate | ACS Grade | e.g., VWR Chemicals |

| Hexane | ACS Grade | e.g., VWR Chemicals |

| Brine (saturated NaCl(aq)) | - | Prepared in-house |

| Magnesium Sulfate (MgSO₄) | Anhydrous | e.g., Alfa Aesar |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloronitrobenzene (1.92 g, 10 mmol), morpholine (1.05 mL, 12 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into 100 mL of cold water and stir for 15 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield 4-(5-Chloro-2-nitrophenyl)morpholine as a solid.

Figure 2: Experimental Workflow for Synthesis.

Data Presentation and Characterization

The identity and purity of the synthesized 4-(5-Chloro-2-nitrophenyl)morpholine should be confirmed by various analytical techniques.

Physical Properties:

| Property | Expected Value |

| Appearance | Yellow to orange solid |

| Melting Point | 71-73 °C |

| Molecular Formula | C₁₀H₁₁ClN₂O₃ |

| Molecular Weight | 242.66 g/mol |

Spectroscopic Data (Predicted):

The following are predicted spectroscopic data based on the structure of 4-(5-Chloro-2-nitrophenyl)morpholine and data from analogous compounds. Actual experimental data should be acquired for confirmation.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

8.0 - 7.8 (d, 1H, Ar-H)

-

7.5 - 7.3 (dd, 1H, Ar-H)

-

7.2 - 7.0 (d, 1H, Ar-H)

-

3.9 - 3.7 (t, 4H, -O-CH₂-)

-

3.2 - 3.0 (t, 4H, -N-CH₂-)

-

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~148 (Ar-C)

-

~145 (Ar-C-NO₂)

-

~130 (Ar-C)

-

~128 (Ar-C-Cl)

-

~125 (Ar-C)

-

~120 (Ar-C)

-

~66 (-O-CH₂)

-

~50 (-N-CH₂)

-

-

FT-IR (KBr, cm⁻¹):

-

~3100-3000 (Ar C-H stretch)

-

~2950-2850 (Aliphatic C-H stretch)

-

~1520 & ~1340 (Asymmetric and symmetric NO₂ stretch)

-

~1250 (Ar-N stretch)

-

~1115 (C-O-C stretch)

-

~830 (Ar C-H bend)

-

~740 (C-Cl stretch)

-

-

Mass Spectrometry (EI):

-

m/z (%): 242 [M]⁺, 212, 184, 156, 121

-

Trustworthiness and Self-Validation

The reliability of this synthesis is ensured by in-process monitoring and comprehensive final product characterization.

-

TLC Monitoring: Regular monitoring of the reaction progress by TLC is crucial. The disappearance of the starting material (2,4-dichloronitrobenzene) and the appearance of a new, more polar spot corresponding to the product provide a real-time assessment of the reaction's advancement.

-

Spectroscopic Confirmation: The structural identity of the final product must be unequivocally confirmed by a combination of NMR, IR, and MS. The correlation between the observed spectra and the expected patterns for 4-(5-Chloro-2-nitrophenyl)morpholine validates the success of the synthesis.

-

Melting Point Determination: The melting point of the purified product should be sharp and in agreement with the literature value, indicating a high degree of purity.

Conclusion

The synthesis of 4-(5-Chloro-2-nitrophenyl)morpholine via nucleophilic aromatic substitution is a robust and well-understood transformation. By carefully controlling the reaction conditions and employing standard purification and characterization techniques, researchers can reliably obtain this valuable intermediate for further applications in drug discovery and materials science. The mechanistic insights provided herein should aid in the optimization of this and related SNAr reactions.

References

- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.

- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007.

-

Laali, K. K.; Gettwert, V. J. "Nucleophilic Aromatic Substitution." J. Chem. Educ.2001 , 78 (7), 915. [Link]

-

PubChem. 4-(5-chloro-2-nitrophenyl)morpholine. [Link]

High-Purity Recovery of 4-(5-Chloro-2-nitrophenyl)morpholine via Optimized Recrystallization

An Application Guide

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-(5-chloro-2-nitrophenyl)morpholine, a key building block in medicinal chemistry and drug development.[1][2][3] Moving beyond a simple list of steps, this guide elucidates the underlying chemical principles governing the purification process, empowering researchers to not only replicate the method but also to adapt it based on empirical observations. We detail a systematic approach to solvent selection, a step-by-step recrystallization workflow, robust quality control measures, and a troubleshooting guide. The protocol is designed to be a self-validating system, ensuring researchers can achieve high purity and yield with a thorough understanding of the causality behind each experimental choice.

Foundational Principles: Compound Properties and Purification Rationale

The successful purification of any compound begins with an understanding of its intrinsic properties. 4-(5-Chloro-2-nitrophenyl)morpholine is a substituted aromatic compound whose structure dictates its behavior in solution.

Table 1: Physicochemical Properties of 4-(5-Chloro-2-nitrophenyl)morpholine

| Property | Value | Source |

|---|---|---|

| CAS Number | 65976-63-8 | [4][5] |

| Molecular Formula | C₁₀H₁₁ClN₂O₃ | [4][5][6] |

| Molecular Weight | 242.66 g/mol | [4][5] |

| Melting Point | 71-73 °C | [5] |

| Appearance | Solid (Expected) | Inferred from MP |

The molecule's polarity is governed by the electron-withdrawing nitro group (-NO₂), the electronegative chloro (-Cl) and ether (-O-) functionalities, and the basic morpholine amine group. This complex polarity is the key to its purification by recrystallization.

The Rationale for Recrystallization: Recrystallization is a powerful purification technique for solid compounds based on differential solubility.[7][8] The core principle is that the target compound and its impurities exhibit different solubility profiles in a given solvent system at varying temperatures.[7] An ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at a low temperature.[9]

Potential impurities from a typical synthesis (e.g., a nucleophilic aromatic substitution) may include unreacted starting materials like morpholine or 1,4-dichloro-2-nitrobenzene, and side-products.[10] Morpholine is highly soluble in a wide range of organic solvents and water, making it likely to remain in the liquid phase (mother liquor) after the desired product crystallizes.[11][12] Recrystallization is therefore an exceptionally effective method for isolating the target compound from such contaminants.

Hazard Assessment and Mitigation

Safe laboratory practice is non-negotiable. Both the target compound and the solvents used in this protocol present hazards that must be managed through appropriate controls.

-

4-(5-Chloro-2-nitrophenyl)morpholine: This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

-

Solvents: Organic solvents such as ethanol and isopropanol are flammable. All heating must be conducted using a spark-free heating source (e.g., a heating mantle or steam bath) within a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (nitrile or neoprene).

-

Splash-proof safety goggles.

-

A flame-resistant laboratory coat.

Engineering Controls:

-

All steps, particularly those involving heating or solvent evaporation, must be performed inside a properly functioning chemical fume hood.

Protocol Part A: Systematic Solvent Selection

The choice of solvent is the most critical parameter for a successful recrystallization. A preliminary screening process is essential. The ideal solvent should exhibit a steep solubility curve for the compound and have a boiling point below the compound's melting point. Given the compound's polarity, polar protic solvents are excellent candidates.[9]

Screening Procedure:

-

Place approximately 20-30 mg of the crude 4-(5-chloro-2-nitrophenyl)morpholine into several test tubes.

-

To each tube, add a different solvent (e.g., ethanol, isopropanol, methanol, water) dropwise at room temperature, agitating after each addition. Note the solubility.

-

If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.

-

Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

-

Observe the quantity and quality of the crystals formed.

Table 2: Representative Solvent Screening Data

| Solvent | Solubility (20°C) | Solubility (Heated) | Crystal Formation on Cooling | Assessment |

|---|---|---|---|---|

| Isopropanol | Sparingly Soluble | Soluble | Abundant, well-defined needles | Excellent Candidate |

| Ethanol | Sparingly Soluble | Soluble | Good quantity of crystals | Good Candidate |

| Methanol | Moderately Soluble | Very Soluble | Poor recovery; too soluble | Poor |

| Water | Insoluble | Insoluble | N/A | Unsuitable as a single solvent |

| Toluene | Insoluble | Sparingly Soluble | Poor dissolution | Unsuitable |

Protocol Part B: The Recrystallization Workflow

This protocol assumes a starting batch of ~5.0 g of crude material. Adjust solvent volumes accordingly for different batch sizes.

Materials & Equipment:

-

Crude 4-(5-chloro-2-nitrophenyl)morpholine

-

Isopropanol (Reagent Grade)

-

Erlenmeyer flasks (125 mL and 250 mL)

-

Heating mantle or hot plate with a water bath

-

Glass funnel and fluted filter paper

-

Büchner funnel and flask

-

Vacuum source

-

Spatula and glass stirring rod

Step-by-Step Procedure:

-

Dissolution:

-

Place the crude solid (5.0 g) into a 125 mL Erlenmeyer flask.

-

Add approximately 20 mL of isopropanol. Place a stirring rod in the flask to prevent bumping.

-

Gently heat the mixture on a heating mantle while stirring. Add more isopropanol in small portions (1-2 mL at a time) until all the solid has just dissolved. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution upon cooling, which maximizes the yield of the purified product. An excess of solvent will result in the product remaining in solution, even when cold.

-

-

Hot Filtration (Optional but Recommended):

-

If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot filtration.

-

Pre-heat a second Erlenmeyer flask (250 mL) containing a few mL of isopropanol and a pre-heated glass funnel with fluted filter paper.

-

Quickly pour the hot, dissolved solution through the fluted filter paper. Causality: This step must be done quickly and with pre-heated equipment to prevent premature crystallization of the product on the funnel or filter paper, which would decrease the final yield.

-

-

Cooling and Crystallization:

-

Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is paramount for the formation of large, well-ordered crystals. A perfect crystal lattice has lower energy and is more effective at excluding impurity molecules. Rapid cooling traps impurities and leads to the formation of small, impure crystals or even oils.[9]

-

Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

-

-

Isolation by Vacuum Filtration:

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold isopropanol.

-

Turn on the vacuum and swirl the crystalline slurry in the flask to suspend the crystals. Quickly pour the slurry into the Büchner funnel.

-

Use a small amount of the cold filtrate to rinse any remaining crystals from the flask into the funnel.

-

-

Washing:

-

With the vacuum still applied, wash the crystals on the filter paper with a small portion (5-10 mL) of ice-cold isopropanol. Causality: The cold solvent wash removes any residual mother liquor, which contains the dissolved impurities, from the surface of the crystals. The solvent must be cold to minimize redissolving the purified product.

-

-

Drying:

-

Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

-

Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely in a well-ventilated area, or for faster results, place them in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

-

Workflow Visualization

The following diagram outlines the logical flow of the purification protocol.

Caption: The workflow for the recrystallization of 4-(5-Chloro-2-nitrophenyl)morpholine.

Quality Control and Troubleshooting

Verifying the success of the purification is a critical final step.

-

Melting Point Analysis: A sharp melting point range (e.g., within 1-2°C) that matches the literature value (71-73°C) is a strong indicator of high purity.[5] Impurities typically depress and broaden the melting range.

-

Yield Calculation: Calculate the percent recovery to assess the efficiency of the process.

-

Spectroscopic Analysis (Optional): For rigorous quality control, ¹H NMR or HPLC analysis can be used to confirm structural integrity and quantify purity.

Table 3: Troubleshooting Common Recrystallization Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

|---|---|---|

| "Oiling Out" | The solution is too saturated, or the boiling point of the solvent is higher than the melting point of the solute. | Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[9] |

| No Crystals Form | The solution is not sufficiently saturated; crystallization has not been initiated. | Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. If that fails, add a single "seed" crystal of the pure compound.[9] If still no crystals, too much solvent was likely used; evaporate some solvent and cool again. |

| Very Low Recovery | Too much solvent was used; the compound is too soluble in the chosen solvent; crystals were washed with warm solvent. | Re-evaluate the solvent choice. Reduce the initial volume of solvent. Ensure the wash solvent is ice-cold. The mother liquor can be concentrated to recover a second, less pure crop of crystals. |

| Colored Impurities Remain | The impurity has a similar solubility profile to the product, or it is adsorbed onto the crystal surface. | Add a very small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Charcoal will reduce yield by adsorbing some of the product. |

References

- Vertex AI Search. (2025, March 11). 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines.

-

National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)morpholine. PubMed Central (PMC). Retrieved from [Link]

-

PubChem. (n.d.). 4-(5-chloro-2-nitrophenyl)morpholine. Retrieved from [Link]

- Google Search. (n.d.). Chemical label 4-(5-Chloro-2-nitrophenyl)morpholine.

-

International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC. Retrieved from [Link]

-

PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

- Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.

-

LookChem. (n.d.). MORPHOLINE. Retrieved from [Link]

-

ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Morpholine, 4-(4-chloro-2-nitrophenyl)- (CAS 65976-60-5). Retrieved from [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

- BenchChem. (n.d.).

- Google Patents. (n.d.). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. PubMed Central (PMC). Retrieved from [Link]

-

Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). ResearchGate. Retrieved from [Link]

-

University of Rochester. (n.d.). Recrystallization and Crystallization. Department of Chemistry. Retrieved from [Link]

-

PENTA s.r.o. (2025, April 16). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]

-

Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]

-

PubMed. (2018, April 26). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]

-

ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]

Sources

- 1. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. chemscene.com [chemscene.com]

- 5. 4-(5-CHLORO-2-NITRO-PHENYL)-MORPHOLINE | 65976-63-8 [m.chemicalbook.com]

- 6. PubChemLite - 4-(5-chloro-2-nitrophenyl)morpholine (C10H11ClN2O3) [pubchemlite.lcsb.uni.lu]

- 7. Recrystallization Definition, Principle &Purpose [praxilabs.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-(4-NITROPHENYL)MORPHOLINE | 10389-51-2 [chemicalbook.com]

- 11. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. atamankimya.com [atamankimya.com]

- 13. chemical-label.com [chemical-label.com]

Application Notes and Protocols for the Characterization of 4-(5-Chloro-2-nitrophenyl)morpholine

Abstract

This comprehensive technical guide provides a suite of detailed analytical methodologies for the robust characterization of 4-(5-Chloro-2-nitrophenyl)morpholine, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-faceted approach to confirm the identity, purity, and stability of this compound. The methods described encompass chromatographic, spectroscopic, and thermal analysis techniques, ensuring a thorough and reliable characterization. Each protocol is presented with an emphasis on the scientific rationale behind the experimental choices, promoting a deeper understanding of the analytical process.

Introduction

4-(5-Chloro-2-nitrophenyl)morpholine is a substituted nitroaromatic compound with significant utility as a building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a morpholine ring attached to a chlorinated and nitrated phenyl group, necessitates a comprehensive analytical strategy to ensure its quality and suitability for downstream applications. The presence of chromophores, specific functional groups, and a defined molecular weight allows for the application of a range of analytical techniques. This guide outlines detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis).

The selection of these methods is predicated on their ability to provide orthogonal information, thereby creating a self-validating system for the characterization of 4-(5-Chloro-2-nitrophenyl)morpholine. For instance, while HPLC is adept at assessing purity and quantifying the analyte, NMR and MS provide definitive structural confirmation. FTIR serves as a rapid identity check, and thermal analysis offers insights into the solid-state properties and stability of the compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-(5-Chloro-2-nitrophenyl)morpholine is crucial for the development of appropriate analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClN₂O₃ | [1] |

| Molecular Weight | 242.66 g/mol | [1] |

| Melting Point | 71-73 °C | [1] |

| Appearance | Light yellow to yellow crystalline powder | [2] |

| Solubility | Soluble in Dimethylformamide (DMF), Acetonitrile (ACN) | [3] |

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of 4-(5-Chloro-2-nitrophenyl)morpholine and for quantifying it in reaction mixtures or as a final product. A reversed-phase method is most suitable, given the moderate polarity of the molecule.

Rationale for Method Development:

The selected method is adapted from established protocols for similar nitroaromatic and morpholine-containing compounds.[4][5] A C18 stationary phase is chosen for its versatility and excellent retention of moderately polar compounds. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of the target analyte while separating it from potential impurities of varying polarities. The addition of a small amount of acid (formic or phosphoric) can improve peak shape by suppressing the ionization of any residual silanols on the stationary phase.[4] UV detection is ideal due to the strong absorbance of the nitrophenyl chromophore. A detection wavelength in the range of 254 nm is generally effective for nitroaromatic compounds.

Protocol 3.1: Purity Determination by Reversed-Phase HPLC

Objective: To determine the purity of 4-(5-Chloro-2-nitrophenyl)morpholine and to detect and quantify any related impurities.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

Materials:

-

4-(5-Chloro-2-nitrophenyl)morpholine reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or Phosphoric acid)

-

Methanol (HPLC grade) for sample preparation

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-15 min, 30-80% B; 15-20 min, 80% B; 20.1-25 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

Procedure:

-

Standard Preparation: Accurately weigh approximately 10 mg of the 4-(5-Chloro-2-nitrophenyl)morpholine reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

-

Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the standard using methanol as the diluent.

-

Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.

-

Data Analysis: Determine the area of the main peak and any impurity peaks. Calculate the purity of the sample using the area percent method.

Expected Results: A sharp, well-defined peak for 4-(5-Chloro-2-nitrophenyl)morpholine should be observed. The retention time will be dependent on the specific system, but it is expected to elute within the gradient portion of the run.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unequivocal identification and structural elucidation of 4-(5-Chloro-2-nitrophenyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Rationale for Spectral Interpretation:

The expected ¹H NMR spectrum will exhibit distinct signals for the aromatic protons and the morpholine ring protons. The substitution pattern on the aromatic ring will lead to a specific splitting pattern. The morpholine protons typically appear as two multiplets due to the chair conformation of the ring.[6] The protons on the carbons adjacent to the nitrogen will be deshielded compared to those adjacent to the oxygen.[6] The ¹³C NMR spectrum will show characteristic signals for the aromatic and morpholine carbons.

Protocol 4.1.1: ¹H and ¹³C NMR Analysis

Objective: To confirm the chemical structure of 4-(5-Chloro-2-nitrophenyl)morpholine.

Instrumentation:

-

NMR spectrometer (300 MHz or higher)

Materials:

-

4-(5-Chloro-2-nitrophenyl)morpholine sample

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in an NMR tube. Add a small amount of TMS if not already present in the solvent.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A DEPT experiment can be run to aid in the assignment of carbon types (CH, CH₂, CH₃).

Expected Chemical Shifts (Predicted based on similar structures[7][8]):

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 120 - 150 |

| Morpholine -CH₂-N- | 3.2 - 3.6 | ~50 |

| Morpholine -CH₂-O- | 3.8 - 4.2 | ~67 |

Mass Spectrometry (MS)

MS is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.

Rationale for Fragmentation Analysis:

Electron impact (EI) or electrospray ionization (ESI) can be used. The molecular ion peak (M⁺) should be observed at m/z 242 and 244 in a 3:1 ratio, which is characteristic of a compound containing one chlorine atom.[9] Fragmentation may occur through the loss of the nitro group (NO₂), or cleavage of the morpholine ring.[10][11]

Protocol 4.2.1: Molecular Weight and Fragmentation Analysis

Objective: To confirm the molecular weight and fragmentation pattern of 4-(5-Chloro-2-nitrophenyl)morpholine.

Instrumentation:

-

Mass spectrometer (e.g., GC-MS or LC-MS)

Procedure:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion for LC-MS or after separation on a GC column for GC-MS).

-

Mass Spectrum Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

Expected Fragmentation Pattern:

-

m/z 242/244: Molecular ion [M]⁺

-

m/z 196/198: Loss of NO₂

-

m/z 156/158: [Cl-C₆H₃-N]⁺

-

m/z 86: Morpholine fragment [C₄H₈NO]⁺

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique for identifying the functional groups present in the molecule.

Rationale for Spectral Interpretation:

The FTIR spectrum will show characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C-Cl stretching, C-N stretching, C-O-C stretching of the morpholine ring, and aromatic C-H and C=C stretching.[12]

Protocol 4.3.1: Functional Group Analysis

Objective: To confirm the presence of key functional groups in 4-(5-Chloro-2-nitrophenyl)morpholine.

Instrumentation:

-

FTIR spectrometer with an ATR or DRIFTS accessory.[13]

Procedure:

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.

-

Spectrum Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Asymmetric NO₂ Stretch | 1550 - 1500 |

| Symmetric NO₂ Stretch | 1360 - 1320 |

| C-O-C Stretch (Ether) | 1150 - 1085 |

| C-N Stretch | 1250 - 1020 |

| C-Cl Stretch | 800 - 600 |

Thermal Analysis

Thermal analysis provides information on the thermal stability, decomposition, and solid-state properties of the compound.

Rationale for Thermal Analysis:

Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, indicating the decomposition temperature and the presence of any residual solvents or water. Differential Scanning Calorimetry (DSC) measures the heat flow to or from a sample as a function of temperature, allowing for the determination of the melting point and enthalpy of fusion. This data is critical for understanding the material's stability during storage and processing.

Protocol 5.1: Thermal Stability and Melting Point Determination

Objective: To determine the thermal stability and melting point of 4-(5-Chloro-2-nitrophenyl)morpholine.

Instrumentation:

-

TGA instrument

-

DSC instrument

Procedure:

-

TGA Analysis: Accurately weigh 5-10 mg of the sample into a TGA pan. Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from ambient temperature to 500 °C.

-

DSC Analysis: Accurately weigh 2-5 mg of the sample into a DSC pan. Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from ambient temperature to a temperature above its melting point.

Expected Results:

-

TGA: The TGA thermogram is expected to show a stable baseline until the onset of decomposition.

-

DSC: The DSC thermogram should show a sharp endothermic peak corresponding to the melting of the crystalline solid. The peak temperature will be the melting point, which is expected to be in the range of 71-73 °C.[1]

Integrated Analytical Workflow

For a comprehensive characterization of 4-(5-Chloro-2-nitrophenyl)morpholine, an integrated workflow is recommended.

Caption: Integrated workflow for the characterization of 4-(5-Chloro-2-nitrophenyl)morpholine.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of 4-(5-Chloro-2-nitrophenyl)morpholine. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers and drug development professionals can confidently ascertain the identity, purity, and stability of this important pharmaceutical intermediate. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for regulatory compliance and the successful development of safe and effective medicines.

References

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... Retrieved February 7, 2026, from [Link]

-

SpectraBase. (n.d.). 4-nitrophenyl 2-chloro-5-(4-morpholinylsulfonyl)benzoate - Optional[1H NMR] - Spectrum. Retrieved February 7, 2026, from [Link]

-

SIELC. (n.d.). Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved February 7, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Morpholine, 4-(4-chloro-2-nitrophenyl)- (CAS 65976-60-5). Retrieved February 7, 2026, from [Link]

-